Cas no 955966-48-0 (1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole)

1-{4-[1-(4-Chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core linked to a pyrazole moiety substituted with a 4-chlorobenzoyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the chlorobenzoyl group enhances stability and reactivity, while the benzodiazole framework contributes to potential biological activity, particularly in kinase inhibition or antimicrobial applications. Its well-defined synthesis route allows for high purity and scalability, supporting its use in drug discovery and material science. The compound's modular design also facilitates further derivatization for structure-activity relationship studies.
1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole structure
955966-48-0 structure
Product name:1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole
CAS No:955966-48-0
MF:C23H15ClN4O
MW:398.844403505325
CID:5690905
PubChem ID:1477837

1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 4T-0346
    • 955966-48-0
    • {3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone
    • [3-[4-(benzimidazol-1-yl)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone
    • AKOS005093456
    • 1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole
    • (3-[4-(1H-1,3-BENZIMIDAZOL-1-YL)PHENYL]-1H-PYRAZOL-1-YL)(4-CHLOROPHENYL)METHANONE
    • Methanone, [3-[4-(1H-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl](4-chlorophenyl)-
    • Inchi: 1S/C23H15ClN4O/c24-18-9-5-17(6-10-18)23(29)28-14-13-20(26-28)16-7-11-19(12-8-16)27-15-25-21-3-1-2-4-22(21)27/h1-15H
    • InChI Key: POVVSJHZOILYKX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(N1C=CC(C2C=CC(=CC=2)N2C=NC3C=CC=CC2=3)=N1)=O

Computed Properties

  • Exact Mass: 398.0934388g/mol
  • Monoisotopic Mass: 398.0934388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 573
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 52.7Ų

1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614514-2mg
(3-(4-(1H-benzo[d]imidazol-1-yl)phenyl)-1H-pyrazol-1-yl)(4-chlorophenyl)methanone
955966-48-0 98%
2mg
¥536.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614514-5mg
(3-(4-(1H-benzo[d]imidazol-1-yl)phenyl)-1H-pyrazol-1-yl)(4-chlorophenyl)methanone
955966-48-0 98%
5mg
¥573.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614514-1mg
(3-(4-(1H-benzo[d]imidazol-1-yl)phenyl)-1H-pyrazol-1-yl)(4-chlorophenyl)methanone
955966-48-0 98%
1mg
¥428.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614514-10mg
(3-(4-(1H-benzo[d]imidazol-1-yl)phenyl)-1H-pyrazol-1-yl)(4-chlorophenyl)methanone
955966-48-0 98%
10mg
¥800.00 2024-04-24

Additional information on 1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole

Introduction to 1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole (CAS No. 955966-48-0)

1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole, identified by its CAS number 955966-48-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzodiazole class, which is well-documented for its pharmacological properties, particularly in the modulation of central nervous system activity. The structural composition of this molecule incorporates several key functional groups, including a chlorobenzoyl moiety and a pyrazole ring, which contribute to its unique chemical and biological profile.

The benzodiazole core is a well-studied scaffold in drug development, known for its ability to interact with benzodiazepine receptors. These interactions are pivotal in the therapeutic effects observed in drugs used for anxiety reduction, muscle relaxation, and seizure control. The presence of the 4-chlorobenzoyl substituent in 1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole introduces additional electronic properties that can influence both the reactivity and biological activity of the molecule. This substitution pattern is often explored in medicinal chemistry to enhance binding affinity or modulate side effects.

The pyrazole ring at the 3-position of the benzene ring in this compound adds another layer of complexity. Pyrazoles are versatile heterocycles that have been widely investigated for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The integration of the pyrazole moiety into the benzodiazole framework suggests potential synergistic effects between these two structural components. Such combinations are frequently pursued in drug design to achieve multiple therapeutic targets simultaneously.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole with biological targets. These studies have highlighted the potential of this compound as a lead candidate for further pharmacological development. Specifically, computational analyses have suggested that the chlorobenzoyl group may play a critical role in stabilizing interactions with specific protein receptors, while the pyrazole ring contributes to additional binding pockets.

In vitro studies have begun to explore the pharmacological profile of CAS No. 955966-48-0. Initial findings indicate that this compound exhibits moderate affinity for certain benzodiazepine receptor subtypes, suggesting potential therapeutic applications similar to traditional benzodiazepines but with distinct pharmacokinetic profiles. The 4-chlorobenzoyl substituent appears to modulate receptor binding affinity, possibly enhancing selectivity or reducing off-target effects. Additionally, preliminary toxicity assays have shown that this compound demonstrates acceptable safety margins at relevant concentrations.

The synthesis of 1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted pyrazoles and phenyl derivatives, followed by functional group transformations such as chlorination and acylation. Advances in synthetic methodologies have enabled more efficient production routes for complex molecules like this one, reducing costs and improving scalability for future research and development.

One of the most promising areas of investigation for CAS No. 955966-48-0 is its potential as an intermediate in the development of novel therapeutics. Researchers are exploring its utility as a building block for more complex molecules designed to target neurological disorders or other diseases associated with benzodiazole receptor modulation. The structural flexibility offered by the combination of a benzodiazole core with a pyrazole ring provides numerous opportunities for derivatization and optimization.

The role of computational tools in drug discovery has been instrumental in advancing projects like this one. Machine learning models trained on large datasets of bioactive compounds have been used to predict novel analogs of 1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole with enhanced pharmacological properties. These models can identify structural features that correlate with improved efficacy or reduced toxicity, guiding experimental efforts toward high-value candidates.

Future directions for research on CAS No. 955966-48-0 include exploring its interactions with additional biological targets beyond traditional benzodiazepine receptors. The unique structural features present in this compound may enable it to interact with other proteins or enzymes involved in disease pathways, opening up new therapeutic possibilities. Additionally, studies focusing on its metabolic stability and pharmacokinetic behavior will be crucial for evaluating its potential as a drug candidate.

In conclusion, 1-{4-[1-(4-chlorobenzoyl)-1H-pyrazol-3-yl]phenyl}-1H-1,3-benzodiazole (CAS No. 955966-48-0) represents an intriguing compound with significant potential in pharmaceutical research and development. Its unique structural features—combining a benzodiazole core with a pyrazole ring and a chlorobenzoyl substituent—make it a valuable candidate for further exploration as both a lead compound and an intermediate for novel therapeutics.

Recommend Articles

Recommended suppliers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd